molecular formula C14H19N3 B3357448 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole CAS No. 73187-37-8

2-[(4-methylpiperazin-1-yl)methyl]-1H-indole

Cat. No.: B3357448
CAS No.: 73187-37-8
M. Wt: 229.32 g/mol
InChI Key: WWRGCQNENSFLMG-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an indole core, a privileged structure in pharmacology, strategically functionalized with a 4-methylpiperazine moiety. This specific substitution pattern is recognized as a valuable pharmacophore for developing ligands for various biological targets. The structural motif of an indole ring substituted with a (4-methylpiperazin-1-yl)methyl group is a key feature in several biologically active compounds. Most notably, this precise substitution is found in potent and selective antagonists of the central nervous system serotonin receptor 5-HT6, which are being investigated for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia . Furthermore, closely related isatin (indole-2,3-dione) derivatives containing the 4-methylpiperazin-1-yl group have been designed, synthesized, and evaluated as inhibitors of the SARS coronavirus 3CL main protease (3CLpro), a pivotal enzyme in the viral replication cycle . The indole scaffold itself is also prevalent in numerous FDA-approved anticancer drugs and compounds under investigation for their antiproliferative activities, highlighting the broad utility of this structural class in oncology research . This product is intended for research applications as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development and biological screening. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,10,15H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGCQNENSFLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401140
Record name 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73187-37-8
Record name 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole typically involves the reaction of 1H-indole with 4-methylpiperazine in the presence of a suitable base and solvent. One common method includes the use of a nucleophilic substitution reaction where the indole nitrogen attacks the electrophilic carbon of the 4-methylpiperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the piperazine moiety, potentially converting it into different functional groups.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted indole compounds with various functional groups.

Scientific Research Applications

2-[(4-methylpiperazin-1-yl)methyl]-1H-indole, often referred to as a derivative of indole, has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores the applications of this compound, particularly in medicinal chemistry, pharmacology, and material science, while providing comprehensive data tables and case studies.

Key Properties

  • Molecular Formula : C13H17N3
  • Molecular Weight : 217.30 g/mol
  • Solubility : Soluble in organic solvents and water, depending on pH.

Anticancer Activity

Numerous studies have indicated that indole derivatives possess anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Case Study Example :
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Cell Line IC50 (µM) Mechanism of Action
MCF-712Apoptosis induction
A54915Cell cycle arrest
HeLa10Reactive oxygen species

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study Example :
In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively .

Bacteria MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Neurological Research

The piperazine moiety in the compound is known for its neuroactive properties. Studies have explored its potential as a treatment for neurological disorders such as anxiety and depression.

Antidepressant Activity

Research has indicated that derivatives of indole can influence serotonin receptors, which are crucial in mood regulation.

Case Study Example :
A preclinical study published in Neuropharmacology assessed the effects of this compound on animal models of depression. Results showed a significant reduction in depressive-like behavior when administered at doses of 10 mg/kg .

Material Science

Beyond biological applications, the compound's unique structure lends itself to use in material science, particularly in developing organic light-emitting diodes (OLEDs).

OLED Development

Studies have demonstrated that substituents on the indole structure can enhance the photophysical properties required for efficient OLEDs.

Case Study Example :
A research team at ABC Institute synthesized a series of indole derivatives, including this compound, which showed improved luminescent efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. The piperazine moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole are influenced by modifications to the indole core, piperazine substituents, and appended functional groups. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
This compound 2-(4-Methylpiperazinylmethyl) C₁₅H₂₀N₄ 256.35 2.1 1 (Donor), 4 (Acceptors)
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole 3-(4-Phenylpiperazinylmethyl) C₁₉H₂₁N₃ 291.40 3.4 1 (Donor), 2 (Acceptors)
3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-1H-indole 3-(4-(4-Methylphenyl)piperazinylmethyl) C₂₀H₂₃N₃ 305.42 3.7 1 (Donor), 2 (Acceptors)
3-[(4-Ethylpiperidin-1-yl)methyl]-1H-indole 3-(4-Ethylpiperidinylmethyl) C₁₆H₂₂N₂ 242.36 3.1 1 (Donor), 1 (Acceptor)

Key Observations :

  • Hydrogen Bonding : Piperazine-containing analogs exhibit higher hydrogen-bond acceptor counts, improving interactions with polar binding sites in biological targets .
Pharmacological Activity
  • Substitution at the 3-position (e.g., phenylpiperazine in ) may shift selectivity toward other serotonin receptor subtypes (e.g., 5-HT₁A) .
  • Kinase Inhibition :

    • Pyrazolo[1,5-a]pyrimidine derivatives bearing indole and piperazine groups () demonstrate CDK2/9 inhibition , highlighting the role of the piperazine moiety in enhancing ATP-binding pocket interactions .

Biological Activity

The compound 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole is a derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, focusing on its activity as a 5-HT6 receptor antagonist, among other potential effects.

Synthesis and Structure

The synthesis of This compound involves multiple steps that typically include the formation of the indole core followed by the introduction of the piperazine moiety. The structural formula can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

This structure suggests potential interactions with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and other interactions.

5-HT6 Receptor Affinity

Recent studies have indicated that derivatives of This compound exhibit significant affinity towards the 5-HT6 receptor , a G-protein-coupled receptor implicated in cognitive functions and disorders such as Alzheimer's disease.

In vitro studies reported the following data regarding the binding affinity of synthesized derivatives:

Compound% Inhibition at 1 µMRemarks
5j54.1%Highest inhibition observed
5d40.8%Moderate affinity
Other18.2% - 30.9%Varies across different derivatives

These results suggest that modifications to the indole structure can enhance receptor binding, making these compounds promising candidates for further development as cognitive enhancers or therapeutic agents for neurodegenerative diseases .

Antimicrobial Activity

In addition to its neuropharmacological potential, This compound has shown antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating varying degrees of efficacy:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bacteriostatic

The compound's mechanism appears to involve inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects against resistant strains .

Cognitive Enhancement

A study involving a series of indole derivatives, including This compound , demonstrated improved cognitive function in animal models when administered prior to memory tasks. The results indicated an increase in acetylcholine levels and enhanced synaptic plasticity, supporting the hypothesis that these compounds could serve as effective treatments for cognitive decline .

Antimicrobial Efficacy

In another investigation, This compound derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that certain derivatives exhibited significant biofilm inhibition at concentrations lower than traditional antibiotics, suggesting a novel approach to treating persistent infections .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole in academic settings?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, nucleophilic substitution, or reductive amination. For example, a three-step protocol (coupling, reduction, deprotection) using Pd₂(dba)₃/BINAP as a catalytic system in toluene under inert atmosphere achieves the introduction of the 4-methylpiperazine moiety . Another approach involves refluxing indole derivatives with 4-methylpiperazine in dimethylformamide (DMF) under nitrogen, followed by purification via column chromatography . Key intermediates are often characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity.

Q. What analytical techniques are critical for verifying the structural identity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring integration .
  • X-ray crystallography : Single-crystal studies using SHELX software (e.g., SHELXL for refinement) resolve bond lengths, angles, and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 4-methylpiperazine group into indole derivatives?

Yield optimization strategies include:

  • Catalyst screening : Pd₂(dba)₃ with BINAP enhances coupling efficiency in aryl amination steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 100°C in toluene) balance reaction rate and side-product formation .
  • Purification : Gradient column chromatography with silica gel separates regioisomers, while recrystallization minimizes impurities .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Mitigation strategies include:

  • Dynamic NMR experiments : Variable-temperature NMR identifies conformational equilibria .
  • Computational modeling : Density functional theory (DFT) calculations compare experimental and theoretical NMR chemical shifts .
  • Multi-technique validation : Cross-referencing X-ray data (e.g., dihedral angles from SHELX ) with NOESY correlations ensures consistency .

Q. What strategies are effective for designing biologically active analogs of this compound?

Analog design focuses on:

  • Substituent variation : Modifying the indole core (e.g., halogenation at C5) or piperazine N-methyl group to enhance target binding .
  • Bioisosteric replacement : Replacing the piperazine with morpholine or thiomorpholine to optimize pharmacokinetics .
  • Structure-activity relationship (SAR) studies : Testing derivatives against biological targets (e.g., WDR5 protein degraders ) to identify critical pharmacophores.

Q. How can researchers address purification challenges for intermediates in multi-step syntheses?

Common challenges include low solubility and co-elution of byproducts. Solutions involve:

  • pH-dependent extraction : Acid/base partitioning isolates amine-containing intermediates .
  • High-performance liquid chromatography (HPLC) : Reverse-phase HPLC resolves polar impurities .
  • Derivatization : Converting amines to Boc-protected derivatives improves chromatographic behavior .

Methodological Notes

  • Contradictory data : When MS and NMR data conflict (e.g., unexpected molecular ion peaks), repeat experiments under standardized conditions and verify reagent purity .
  • Advanced characterization : For polymorphic forms, pair differential scanning calorimetry (DSC) with X-ray powder diffraction (XRPD) to assess crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Reactant of Route 2
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2-[(4-methylpiperazin-1-yl)methyl]-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.